molecular formula C14H10O2 B13937758 2,4-Phenanthrenediol CAS No. 53076-41-8

2,4-Phenanthrenediol

Cat. No.: B13937758
CAS No.: 53076-41-8
M. Wt: 210.23 g/mol
InChI Key: CUGIOLWKSJZSDU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenanthrene (B1679779) Chemistry

The story of phenanthrene chemistry began in the late 19th century with its isolation from the anthracene-rich fraction of coal tar. Early chemists Rudolf Fittig and Eugen Ostermayer were instrumental in determining its structure, which consists of three fused benzene (B151609) rings in an angular arrangement, distinguishing it from its linear isomer, anthracene.

Classic synthetic routes, such as the Pschorr synthesis and the Bardhan–Sengupta phenanthrene synthesis, were developed to construct the phenanthrene core, enabling chemists to create a wide array of derivatives. These methods paved the way for systematic studies of phenanthrene's reactivity, which is characterized by electrophilic substitution and other aromatic reactions. Over the decades, research has expanded from these fundamental studies to encompass the synthesis and properties of complex phenanthrene-containing natural products, materials, and pharmaceutical agents.

Significance of Hydroxylated Phenanthrene Scaffolds in Academic Inquiry

The introduction of hydroxyl (-OH) groups onto the phenanthrene scaffold gives rise to phenanthrenols and phenanthrenediols, a class of compounds with significant academic interest. This interest is largely driven by their discovery in various plant families, most notably Orchidaceae. acs.org Natural phenanthrenes often possess hydroxyl and methoxy (B1213986) substitutions, and their biological activities have been a focal point of phytochemical research. researchgate.net

Studies have revealed that hydroxylated phenanthrenes can exhibit a range of pharmacological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. acs.orgresearchgate.net For instance, phenanthrene derivatives isolated from species of Dendrobium, Bletilla, and Maxillaria have shown promising cytotoxic activities against various cancer cell lines. researchgate.netmdpi.comacs.org These findings underscore the potential of the hydroxylated phenanthrene scaffold as a template for drug discovery and have motivated the synthesis and biological evaluation of numerous natural and synthetic derivatives. The specific positioning of the hydroxyl groups is crucial for bioactivity, making the study of different isomers a key aspect of this research field. nih.gov

Research Gaps and Emerging Opportunities in 2,4-Phenanthrenediol Studies

Despite the broad interest in hydroxylated phenanthrenes, this compound remains an enigmatic member of this family. The scientific literature contains a significant void concerning its synthesis, characterization, and biological potential.

A singular report from 1978 by Zaugg and Dunnigan in The Journal of Organic Chemistry titled "2,4-Dihydroxyphenanthrenes and derived ethers. Regioselective etherification of acetates" confirms that the compound has been synthesized. acs.org However, detailed experimental procedures, spectroscopic data, and further reactivity studies are not widely available in the public domain. This represents a primary research gap: the need for a robust, reproducible synthesis and full physicochemical characterization of this compound.

Emerging Opportunities:

Synthesis and Characterization: There is a clear opportunity to develop and publish a modern, high-yield synthesis for this compound. Following synthesis, a comprehensive characterization using contemporary spectroscopic techniques is required. This would establish a foundational dataset for all future research on this compound. For comparison, the properties of the well-characterized 3,4-dihydroxyphenanthrene (morphol) are presented below. rsc.org

Table 1: Comparative Physicochemical Data of Phenanthrenediol Isomers

Property This compound 3,4-Phenanthrenediol (Morphol) rsc.org
Molecular Formula C₁₄H₁₀O₂ C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol 210.23 g/mol
Melting Point Data not available 132-133 °C
¹H NMR Data Data not available Data available
¹³C NMR Data Data not available Data available
IR Spectroscopy Data not available Data available
Mass Spectrometry Data not available Data available
Crystal Structure Data not available Data not available

Biological Activity Screening: The biological activities of this compound are entirely unknown. Given the potent bioactivities of its isomers, this is a significant area for investigation. A systematic screening could uncover potential cytotoxic, antioxidant, anti-inflammatory, or other pharmacological properties.

Table 2: Reported Biological Activities of Select Hydroxylated Phenanthrene Derivatives

Compound Source/Type Reported Biological Activity Reference
2,5-Dihydroxy-3,4-dimethoxyphenanthrene Maxillaria densa Spasmolytic acs.org
1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene Dendrobium officinale Cytotoxic against HeLa cells mdpi.com
Denbinobin (5-hydroxy-3,7-dimethoxy-1,4-phenanthrenequinone) Natural Product Cytotoxic against various cancer cell lines researchgate.net
3,4-Diol-1,2-epoxides of Benzo(c)phenanthrene Synthetic Tumorigenic nih.govaacrjournals.org

Natural Product Discovery: While many hydroxylated phenanthrenes are natural products, it is unknown if this compound or its derivatives exist in nature. Modern analytical techniques applied to plant extracts, particularly from the Orchidaceae family, could target the identification of this specific isomer. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53076-41-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-2,4-diol

InChI

InChI=1S/C14H10O2/c15-11-7-10-6-5-9-3-1-2-4-12(9)14(10)13(16)8-11/h1-8,15-16H

InChI Key

CUGIOLWKSJZSDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Phenanthrenediol

Advanced Synthetic Routes to 2,4-Phenanthrenediol

The construction of the 2,4-dihydroxyphenanthrene scaffold requires precise control over regioselectivity. researchgate.netnih.gov Modern synthetic strategies have moved beyond classical methods to offer more efficient and controlled access to this specific isomer. numberanalytics.com

Regioselective Hydroxylation Approaches

Direct and regioselective hydroxylation of the phenanthrene (B1679779) core presents a formidable challenge. However, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For instance, palladium(II) catalysts can facilitate the direct hydroxylation of phenanthrene. The mechanism involves the formation of a palladacycle intermediate, which directs the introduction of the hydroxyl group to a specific position. While this method has shown success for introducing a single hydroxyl group, achieving the precise 2,4-diol pattern often requires multi-step sequences that build the substitution pattern before or during the construction of the phenanthrene ring system.

Regioselective synthesis of related dihydroxyphenanthrene derivatives has been achieved through multi-step sequences involving key reactions like regioselective methylation, Wittig reaction, and intramolecular cyclization, followed by hydrogenation. nih.gov These approaches, while often lengthy, provide a high degree of control over the final substitution pattern. nih.govuio.no

Multi-step Synthesis from Polycyclic Aromatic Hydrocarbon Precursors

Building the this compound structure from simpler polycyclic aromatic hydrocarbon precursors is a common and versatile strategy. ontosight.aithieme-connect.deuni-heidelberg.deresearchgate.net These multi-step syntheses allow for the introduction of functional groups at specific positions, ultimately leading to the desired diol.

One established method for constructing the phenanthrene backbone is the Haworth synthesis. This process typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with an anhydride, followed by reduction and cyclization to form the third ring. Subsequent aromatization and functional group manipulations can then be employed to install the hydroxyl groups at the C2 and C4 positions.

Another powerful technique is the Suzuki coupling reaction, which can be used to form key carbon-carbon bonds in the construction of the phenanthrene skeleton. For example, coupling of appropriately substituted boronic acids and aryl halides can assemble the biaryl precursor necessary for a subsequent cyclization step to form the phenanthrene ring. researchgate.net Photocylization of stilbene (B7821643) derivatives, formed via reactions like the Wittig reaction, is another key method for creating the phenanthrene core with predefined substituent patterns. researchgate.netresearchgate.net

A representative multi-step synthesis might involve the following general sequence:

Preparation of a substituted naphthalene or biphenyl (B1667301) precursor: This initial step establishes the foundation with functional groups that will either become the hydroxyls or direct their installation.

Construction of the third ring: This can be achieved through various cyclization reactions, such as intramolecular Friedel-Crafts acylation or a photochemical electrocyclization. nih.govorganic-chemistry.orgacs.orgresearchgate.net

Aromatization and functional group interconversion: The newly formed ring is aromatized, and any protecting groups are removed or precursor functional groups are converted to the final hydroxyl moieties.

These multi-step approaches, while demanding, offer the necessary control to achieve the specific 2,4-disubstitution pattern. uio.noontosight.ai

Green Chemistry Principles and Sustainable Synthesis

Modern organic synthesis increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. wikipedia.org This includes using less hazardous solvents, reducing energy consumption, and improving atom economy. numberanalytics.comtubitak.gov.trnih.gov

In the context of this compound synthesis, green approaches could involve:

Catalytic Reactions: Employing catalytic amounts of reagents, such as transition metals, instead of stoichiometric amounts of harsher reagents reduces waste.

Alternative Energy Sources: Microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Benign Solvents: Utilizing greener solvents like water, supercritical CO2, or ionic liquids can replace more hazardous traditional organic solvents.

Biocatalysis: The use of enzymes to perform specific transformations can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. numberanalytics.com

While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry provide a framework for developing more sustainable synthetic methodologies in the future. wikipedia.orgnumberanalytics.com

Derivatization Strategies of this compound

The two hydroxyl groups of this compound are key handles for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. ontosight.airsc.orgresearchgate.netuio.no

Ether and Ester Formation for Structure-Property Modulation

The phenolic hydroxyl groups of this compound can be readily converted into ethers and esters to modulate its physical and chemical properties. ontosight.airesearchgate.net

Etherification: The formation of ethers is typically achieved by reacting the diol with an alkyl halide in the presence of a base (Williamson ether synthesis). libretexts.org This reaction converts the polar hydroxyl groups into less polar ether linkages, which can alter the solubility and electronic properties of the molecule.

Esterification: Esters are commonly prepared by reacting the diol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride, often in the presence of an acid or base catalyst. libretexts.orgchemguide.co.uklibretexts.orguakron.edu The resulting ester groups can influence the molecule's reactivity and can be designed to be cleavable under specific conditions. copernicus.org

A summary of common ether and ester formation reactions is presented in the table below.

Reaction TypeReagentsProduct
EtherificationAlkyl halide, BaseAlkoxy-phenanthrene
EsterificationCarboxylic acid, Acid catalystPhenanthrenyl ester
EsterificationAcid chloride, BasePhenanthrenyl ester
EsterificationAcid anhydride, Base/Acid catalystPhenanthrenyl ester

Functionalization at Peripheral and Core Positions

Beyond direct modification of the hydroxyl groups, the phenanthrene skeleton itself can be further functionalized. This allows for the introduction of a diverse array of substituents at various positions on the aromatic core, leading to a vast chemical space of novel compounds. researchgate.netresearchgate.net

Functionalization can be directed to either the peripheral positions (the outer rings) or the core positions of the phenanthrene nucleus. The existing hydroxyl groups can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions due to their electron-donating nature.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a suitable handle (e.g., a halogen) is present on the phenanthrene ring. academie-sciences.fr These methods allow for the precise installation of a wide variety of functional groups, enabling fine-tuning of the molecule's electronic and steric properties.

Polymerization and Oligomerization Techniques for Macromolecular Architectures

The phenanthrene architecture, particularly in the form of 9,10-phenanthrenequinone (PQ), serves as a valuable building block for the synthesis of complex macromolecular structures. Researchers have employed various techniques to incorporate the rigid and redox-active PQ moiety into polymers and oligomers, leading to materials with unique properties.

One significant approach is the creation of hypercrosslinked polymers (HCPs) using PQ as a monomer. An eco-friendly synthesis method involves a Friedel-Crafts alkylation reaction where PQ is reacted with a crosslinker such as dimethoxymethane, catalyzed by trifluoromethanesulfonic acid. swan.ac.uk This process creates a porous, three-dimensional network. The resulting PQ-HCPs exhibit a stacked spherical morphology and an amorphous nature, confirmed by a broad diffraction peak in PXRD analysis attributed to π-π stacking interactions. swan.ac.uk The integrity of the quinone functional group within the polymer structure is preserved, which is crucial for the material's intended applications, such as selective dye adsorption. swan.ac.uk

PQ is also widely utilized as a photoinitiator for polymerization. nih.govsigmaaldrich.com Photoinitiators are compounds that, upon absorbing light, generate reactive species like free radicals or cations that initiate polymerization. sigmaaldrich.com PQ belongs to the Type II class of photoinitiators, which, in their excited state, interact with a co-initiator to produce radicals. sigmaaldrich.com It has demonstrated higher photoinitiating conversion efficiency than other systems in certain contexts. nih.gov For instance, PQ is used to trigger the polymerization of BisGMA/TEGDMA resin composites, which are common in biomedical and dental applications. nih.gov

Furthermore, electrochemical deposition has been used to form poly-9,10-phenanthrenequinone layers on electrode surfaces. mdpi.com This technique leverages the redox properties of the PQ molecule to build a polymer backbone, creating modified electrodes for potential use in energy storage systems like supercapacitors, where charge is stored via redox reactions within the polymer. mdpi.com Oligomerization of olefins has also been achieved using cationic palladium(II) complexes, with phenanthrenequinone (B147406) being relevant in the broader context of the catalysts used. acs.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving 9,10-phenanthrenequinone is critical for optimizing existing transformations and designing new ones. These investigations often combine kinetic studies, thermodynamic analysis, and computational modeling to elucidate the complex sequence of steps from reactants to products.

Kinetic and thermodynamic studies provide quantitative insight into the feasibility, rate, and energy changes of a reaction. For PQ, such studies have been crucial in understanding its role in photocatalysis and ligand substitution reactions.

A prominent example is the PQ-Electron Rich Alkene (ERA) photoclick reaction , a [4+2] photocycloaddition. The reaction kinetics are often studied by monitoring UV-Vis absorption spectra over time during irradiation. rsc.org The reaction proceeds via a photoinduced electron transfer (PeT) from the alkene to the excited PQ molecule. rsc.org Kinetic analyses show that these are typically second-order reactions, and the rate constants have been determined for various PQ derivatives and alkenes. rsc.orgnih.gov Recent studies have revealed that commonly used co-solvents like DMSO can significantly impact the reaction kinetics by decreasing the lifetime of the PQ triplet state, leading to a five-fold decrease in the reaction rate. nih.gov Without such co-solvents, photoreaction quantum yields can be exceptionally high, reaching up to 93%. nih.gov

Thermodynamic and kinetic parameters have also been meticulously measured for the reversible formation of oxorhenium(VII) catecholate complexes from the reaction of rhenium compounds with PQ. nih.gov The reaction involves the displacement of a pyridine (B92270) ligand by PQ. The equilibrium constants (Kq) and second-order rate constants for the forward (kf) and reverse (kr) reactions have been determined, providing a comprehensive understanding of the system's dynamics. nih.gov

Table 1: Kinetic Data for Selected Reactions Involving 9,10-Phenanthrenequinone (PQ)
ReactionReactantsConditionsRate Constant (k)Reference
PQ-ERA PhotocycloadditionPQ-3TP + PY390 nm LED, MeCN, N₂k₂ = 1974 M⁻¹s⁻¹ rsc.org
PQ-ERA PhotocycloadditionPQ + PYMeCN (no DMSO)kobs(390) = 0.0297 s⁻¹ nih.gov
Re(VII) Catecholate FormationMeReO(mtp)Py + PQBenzene (B151609), 25°Ckf = (5.3-15.5) x 10⁻² L mol⁻¹s⁻¹ nih.gov
Re(VII) Catecholate DissociationMeReO(mtp)PCat + PyBenzene, 25°Ckr = (3.63-5.71) x 10⁻³ L mol⁻¹s⁻¹ nih.gov
Table 2: Thermodynamic Data for Selected Reactions Involving 9,10-Phenanthrenequinone (PQ)
ReactionSystemParameterValueReference
Re(VII) Catecholate FormationMeReO(dithiolate)Py + PQ ⇌ MeReO(dithiolate)PCat + PyEquilibrium Constant (KQ) for mtp dithiolate9.2 - 42.7 nih.gov
Re(VII) Catecholate FormationMeReO(dithiolate)Py + PQ ⇌ MeReO(dithiolate)PCat + PyEquilibrium Constant (KQ) for edt dithiolate3.2 - 11.2 nih.gov
Physical Change9,10-PhenanthrenequinoneStandard Enthalpy of Sublimation (ΔsubH°)108.1 ± 1.5 kJ/mol nist.gov

The characterization of fleeting intermediates and the analysis of transition states are paramount for confirming proposed reaction mechanisms. For reactions involving 9,10-phenanthrenequinone, a combination of spectroscopic techniques, radical trapping experiments, and computational studies has been employed.

In its photocatalytic cycles, the key reactive intermediate is the excited triplet state of PQ (denoted as PQ). acs.orgresearchgate.net Upon visible-light excitation, PQ is generated and acts as a potent oxidant. acs.orgorganic-chemistry.org In the synthesis of quinolines, for example, mechanistic studies propose that PQ* induces a single-electron transfer (SET) from the substrate, generating a radical cation intermediate. acs.orgresearchgate.net This radical cation then undergoes electrocyclization. acs.org The presence of radical intermediates in this pathway is supported by experiments using radical traps like TEMPO, which lead to the formation of a TEMPO adduct and a decreased yield of the final product, indicating a radical character for the reaction. acs.org

Computational studies, particularly Density Functional Theory (DFT), have provided profound insights into these pathways. acs.org DFT calculations have been used to model the initial steps of reaction mechanisms, comparing different potential routes such as Hydrogen Atom Transfer (HAT) versus an Electron Transfer-Proton Transfer (ET-PT) pathway. acs.org For the synthesis of quinolines, computed radical cation cyclization barriers were found to be between 10.5 and 12.2 kcal/mol for reactive substrates, which aligned well with experimental observations of reactivity. acs.org These computational models allow for the analysis of transition state geometries and the calculation of activation energy barriers, which are often difficult or impossible to determine experimentally. acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Phenanthrenediol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for the structural elucidation of organic compounds. It operates on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

While one-dimensional (1D) NMR provides foundational data, complex molecules like phenanthrene (B1679779) derivatives often exhibit overlapping signals that complicate interpretation. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across a second dimension, revealing correlations between nuclei that are essential for complete structural assignment. A combination of these techniques is typically employed for the full characterization of compounds like 2,4-Phenanthrenediol.

Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled through bonds. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, which is fundamental for tracing out the spin systems within the phenanthrene rings and any attached side chains.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in three-dimensional space, regardless of whether they are connected through bonds. The through-space correlations, or Nuclear Overhauser Effects (NOEs), are critical for determining the molecule's preferred conformation and the relative stereochemistry of substituents.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹³C). It is an efficient method for assigning the carbon signals of the phenanthrene skeleton by linking them to their known proton partners.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For a phenanthrene derivative, HMBC is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming the placement of substituents on the aromatic framework.

2D NMR Technique Information Provided Application for Phenanthrene Derivatives
COSY ¹H-¹H correlations through 2-3 bondsMaps proton connectivity within the aromatic rings and side chains.
NOESY ¹H-¹H correlations through spaceDetermines the 3D conformation and stereochemistry.
HSQC ¹H-¹³C one-bond correlationsAssigns carbon signals directly attached to protons.
HMBC ¹H-¹³C long-range (2-3 bond) correlationsEstablishes the full carbon skeleton, including quaternary carbons, and confirms substituent positions.

Solid-state NMR (ssNMR) provides atomic-level structural and dynamic information for samples that are not in solution, such as microcrystalline powders, amorphous solids, and other complex materials where single-crystal X-ray diffraction is not feasible. ssNMR is a powerful, non-destructive method for probing the local environment of nuclei and short-range order. For phenanthrene derivatives, ssNMR is particularly valuable for studying supramolecular structures, which are large, ordered systems formed through weaker intermolecular interactions like hydrogen bonds and π-π stacking.

Applications of ssNMR include:

Polymorph Identification: It can distinguish between different crystalline forms (polymorphs) of a compound, which may have different physical properties.

Conformational Analysis: ssNMR can reveal the conformation of molecules in the solid state.

Interaction Studies: It can probe intermolecular interactions, providing insight into how molecules pack together in a solid, which is crucial for understanding the structure of gels, polymers, and other self-assembled systems.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Tracing

Mass spectrometry (MS) is a core technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Advanced MS techniques provide deeper structural insights through controlled fragmentation.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. This process, often involving collision-induced dissociation (CID), breaks the parent molecule into smaller, structurally diagnostic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm a proposed structure or help elucidate an unknown one. For a compound like this compound, the fragmentation pattern would be expected to show losses corresponding to the hydroxyl groups and characteristic cleavages of the polycyclic aromatic hydrocarbon (PAH) core. This method is highly specific and sensitive, making it ideal for confirming the presence of a known compound in a complex mixture.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. While two different molecules might have the same nominal mass (integer mass), their exact masses will differ due to the slight mass differences between their constituent isotopes. For example, HRMS can easily distinguish between compounds like fentanyl (C₂₂H₂₈N₂O, exact mass = 336.2202 Da) and acebutolol (B1665407) (C₁₈H₂₈N₂O₄, exact mass = 336.2049 Da), which both have a nominal mass of 336 Da. For this compound, HRMS would provide an exact mass measurement consistent with its formula, C₁₄H₁₀O₂, confirming its elemental composition with high confidence.

Mass Spectrometry Technique Primary Information Key Advantage for this compound
Tandem MS (MS/MS) Structural information from fragmentation patterns.Confirms the phenanthrene core and the identity/location of substituents through characteristic fragment losses.
High-Resolution MS (HRMS) Exact mass measurement.Unambiguously determines the elemental formula (e.g., C₁₄H₁₀O₂) by distinguishing it from other potential formulas with the same nominal mass.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is the definitive method for determining the complete three-dimensional atomic and molecular structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

For a molecule like this compound or its derivatives, a successful single-crystal X-ray analysis provides:

Absolute Structure Determination: An unambiguous map of atomic positions.

Precise Geometric Data: Highly accurate measurements of all bond lengths and bond angles.

Conformational Details: The exact three-dimensional shape of the molecule as it exists in the crystal.

Supramolecular Packing: Information on how individual molecules arrange themselves in the crystal, including details of intermolecular forces like hydrogen bonding and π-π stacking interactions, which are critical in phenanthrene chemistry.

This technique is considered the gold standard for structural proof, and the resulting data can be used to validate and refine structures proposed by other methods like NMR and computational modeling.

Crystal Structure Analysis and Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. Different polymorphs of a compound can exhibit varied physical properties. For phenanthrene derivatives, polymorphism has been observed. For instance, 9,10-Phenanthrenequinone is known to exist in at least two polymorphic forms (α and β), which differ in their space groups and unit cell parameters. tandfonline.com It is plausible that this compound could also exhibit polymorphism, driven by different hydrogen-bonding networks or packing efficiencies under various crystallization conditions. acs.org

Table 1: Comparison of Crystallographic Data for 9,10-Phenanthrenequinone Polymorphs (as an analogue) Note: This data is for a related compound and is presented for illustrative purposes.

Propertyα-formβ-form
Space Group P2/cP1
a (Å) 16.45015.170
b (Å) 7.98815.540
c (Å) 7.7388.346
α (°) ** 9083.51
β (°) 103.6076.57
γ (°) **9081.21
Z (molecules/cell) 44
(Source: Molecular Crystals and Liquid Crystals, 1987. tandfonline.com)

Intermolecular Interactions and Packing Arrangements

The molecular packing in the crystal lattice is dictated by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. numberanalytics.compressbooks.pub For this compound, the two hydroxyl (-OH) groups would be the primary drivers of the crystal packing arrangement.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic phenanthrene rings are anticipated. These interactions, where the planes of the aromatic rings align, contribute significantly to the cohesive energy of the crystal. chemrxiv.org The specific arrangement, whether face-to-face or offset, would depend on the interplay between the steric hindrance and the electronic demands of the hydrogen-bonding network. The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces would define the three-dimensional architecture of the this compound crystal. numberanalytics.comhighland.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. researchgate.netscifiniti.com While specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by features from the hydroxyl and aromatic groups. A very prominent, broad absorption band would be expected in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded state. Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹. The C-O stretching of the phenolic hydroxyl groups would likely produce a strong band in the 1260-1180 cm⁻¹ range. The aromatic C=C ring stretching vibrations would give rise to a set of characteristic absorptions between 1600 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the phenanthrene core. aip.org Unlike in IR, the O-H stretching band is typically weak in Raman spectra. The technique is highly sensitive to the symmetry of molecular vibrations, making it useful for distinguishing between isomers and studying conformational changes. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H Stretch (H-bonded) 3400 - 3200 (Broad)IR (Strong)
Aromatic C-H Stretch 3100 - 3000IR (Medium), Raman (Medium)
Aromatic C=C Stretch 1620 - 1450IR (Medium-Strong), Raman (Strong)
C-O Stretch (Phenolic) 1260 - 1180IR (Strong)
Aromatic C-H Out-of-Plane Bend 900 - 675IR (Strong)

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of UV or visible light. msu.edu It provides insights into the molecule's chromophore system and its photophysical behavior, such as fluorescence. youtube.com

Absorption and Emission Spectra Analysis

UV-Vis Absorption: The chromophore in this compound is the phenanthrene ring system. Unsubstituted phenanthrene exhibits characteristic absorption bands in the UV region. The presence of the two hydroxyl groups, which are powerful auxochromes (color-enhancing groups), is expected to cause a bathochromic (red) shift in these absorption maxima compared to the parent hydrocarbon. These shifts arise from the donation of the oxygen lone-pair electrons into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum would likely show multiple bands corresponding to π→π* transitions within the aromatic system. msu.edulibretexts.org

Fluorescence Emission: Many polycyclic aromatic hydrocarbons, including phenanthrene, are fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum is often a mirror image of the lowest-energy absorption band. The efficiency and wavelength of this emission can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov

Quantum Yield and Fluorescence Lifetime Studies

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield can range from 0 to 1. For related compounds like certain phenanthrenequinone (B147406) derivatives involved in photoclick reactions, high fluorescence quantum yields (up to 97%) have been reported for the products. nih.gov However, the specific quantum yield for this compound is undetermined and would depend on the competition between fluorescence and non-radiative decay pathways, such as internal conversion and intersystem crossing. acs.org

Fluorescence Lifetime: The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. nih.gov It is an intrinsic property of a fluorophore and is typically on the nanosecond timescale for organic molecules. nih.govbiorxiv.org The lifetime is independent of fluorophore concentration but can be affected by environmental factors like temperature, solvent, and the presence of quenching agents. nih.govrsc.org No experimental fluorescence lifetime data for this compound has been reported. Such a study would provide deeper insights into its excited-state dynamics and interactions with its environment. nih.govchemrxiv.org

Theoretical and Computational Investigations of 2,4 Phenanthrenediol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

No specific Density Functional Theory (DFT) studies on the ground state properties of 2,4-phenanthrenediol have been identified in the reviewed literature.

DFT is a widely used quantum chemical method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular approach due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations could be used to determine a variety of ground state properties for this compound, including its optimized geometry (bond lengths and angles), Mulliken atomic charges, and the energies of its frontier molecular orbitals (HOMO and LUMO). For instance, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to study the isomerization of phenanthrene (B1679779) dication. chemrxiv.orgresearchgate.netru.nl Similar calculations on this compound would provide insights into its stability and reactivity. Furthermore, DFT has been employed to explore the potential energy surface of phenanthrene-4,5-quinone, a related derivative. rsc.org

A hypothetical DFT study on this compound could yield data similar to the illustrative table below, which is based on general knowledge of such calculations.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Hypothetical Value
Total Energy (Hartree) -765.12345
HOMO Energy (eV) -5.87
LUMO Energy (eV) -1.23

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

There are no specific high-accuracy ab initio studies reported for this compound in the available literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they are often used as a benchmark for other methods. For this compound, ab initio calculations could be employed to obtain very precise values for its ionization potential and electron affinity, as well as to study excited states and non-covalent interactions with high confidence.

Density Functional Theory (DFT) Studies for Ground State Properties

Molecular Dynamics (MD) Simulations for Conformation and Solvent Interactions

No specific molecular dynamics (MD) simulation studies for this compound were found in the literature.

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of its hydroxyl groups. Additionally, by simulating the molecule in a solvent box (e.g., water), MD can provide insights into how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding. mdpi.com A study on phenanthrene derivatives as PDE5 inhibitors utilized molecular dynamics simulations to investigate their binding modes. nih.gov Similarly, MD simulations have been used to study the interaction of hydroxylated polycyclic aromatic hydrocarbons with proteins. nih.gov Such simulations on this compound would be valuable for understanding its behavior in biological systems.

Prediction of Spectroscopic Properties from Computational Models

The literature search did not yield any studies on the computational prediction of spectroscopic properties specifically for this compound.

Computational models can be used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of a molecule, computational methods can aid in the interpretation of experimental spectra. For example, DFT calculations have been used to calculate the IR spectra of phenanthrene dication isomers to aid in their identification. chemrxiv.orgresearchgate.netru.nl For this compound, computational spectroscopy could help to assign specific vibrational modes to the observed peaks in an experimental IR spectrum.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H Stretch (Phenolic) 3650
C-H Stretch (Aromatic) 3100-3000
C=C Stretch (Aromatic) 1650-1450

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

There are no specific studies on the elucidation of reaction mechanisms involving this compound using computational chemistry.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. europa.eu By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding how a reaction proceeds and for predicting the products that will be formed. For this compound, computational methods could be used to study its oxidation, electrophilic substitution, or other reactions of interest. For example, the degradation of phenanthrene has been studied, suggesting a pathway involving hydroxylation to form 3,4-dihydroxyphenanthrene. epa.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models specifically for this compound were found in the reviewed literature.

QSPR is a computational method that aims to correlate the structural or property descriptors of a set of molecules with a particular property of interest. These models can then be used to predict the properties of new, unmeasured compounds. ijcrims.comresearchgate.net For a series of phenanthrene derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or biological activity. For example, QSAR (a type of QSPR) studies have been conducted on phenanthrene imidazole (B134444) derivatives to predict their anti-cancer activity. ijcrims.comresearchgate.net Another study developed CoMFA and CoMSIA 3D-QSAR models for diaryloxy-methano-phenanthrene derivatives as anti-tubercular agents. nih.gov To develop a QSPR model for phenanthrenediols, a dataset of related compounds with known properties would be required.

Applications in Advanced Materials Science and Engineering

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Widespread research highlights the use of the phenanthrene (B1679779) core in luminescent materials, particularly in the development of emitters for OLEDs. Typically, derivatives like phenanthroimidazoles are synthesized from precursors such as 9,10-phenanthrenequinone and have shown promise as host materials or emitters in OLED devices.

Role as a Core Moiety or Ligand in Emitters

There is no available research data from the conducted searches indicating the use of 2,4-Phenanthrenediol as a core moiety or ligand in the synthesis of emitters for luminescent materials or OLEDs. Studies in this area predominantly focus on other phenanthrene isomers or derivatives.

Charge Transport Properties in Organic Electronics

The charge transport properties of organic semiconductors are critical for the performance of electronic devices. Theoretical and experimental studies have been conducted on various phenanthrene derivatives to evaluate their potential as p-type or n-type semiconductors. However, specific studies detailing the charge transport properties, such as hole or electron mobility, for This compound are not found in the available search results.

Polymeric Materials and Macromolecular Architectures

The incorporation of rigid aromatic units like phenanthrene into polymer backbones is a known strategy for creating functional polymers with enhanced thermal stability and specific optoelectronic properties.

Monomer in Polymer Synthesis for Functional Polymers

The diol functionality of This compound suggests its potential as a monomer for step-growth polymerization to produce polyesters or polyethers. However, literature specifically documenting the synthesis of functional polymers using This compound as a monomer is not available in the search results. Research in this area often describes polymerization using other derivatives, such as 2,7- or 9,10-disubstituted phenanthrenes.

Design of Functional Polymers and Copolymers with Tunable Properties

The design of functional polymers allows for the tuning of material properties by altering monomer structure or copolymer composition. While the concept is broadly applied, specific examples of designing functional polymers or copolymers derived from This compound to achieve tunable properties are absent from the reviewed literature.

Catalysis and Sensing Applications

Phenanthrene-based compounds have been explored for their roles in photocatalysis and as active components in chemical sensors. For instance, 9,10-phenanthrenequinone is utilized as a photocatalyst and in the construction of electrochemical sensors.

Despite the potential for its diol groups to act as binding sites, no specific research was found that details the application of This compound in either catalysis or chemical sensing.

Based on a thorough review of the available search data, there is a significant lack of specific scientific literature and research findings concerning the application of This compound in the specified areas of advanced materials science and engineering. The fields of luminescent materials, polymer science, catalysis, and sensing have extensively utilized other phenanthrene isomers and derivatives, but This compound remains a largely unexplored compound in these contexts. Further research would be necessary to determine its potential and properties for these applications.

Ligands for Transition Metal Catalysis

While direct studies on this compound as a ligand are scarce, the broader class of phenanthrene derivatives, especially those that can act as ligands, is gaining attention in transition metal catalysis. tjut.edu.cnresearchgate.net These reactions are fundamental in organic synthesis, enabling the formation of complex molecules from simpler precursors. soton.ac.uk The effectiveness of these catalytic systems often relies on the design of the ligand, which coordinates to the metal center and influences its reactivity and selectivity. soton.ac.uknih.govnih.gov

Phenanthrene-based ligands, due to their steric bulk and electronic properties, can enhance the efficiency of palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing pharmaceuticals and polymers. soton.ac.uk For instance, derivatives of 9,10-phenanthrenequinone have been used to create Schiff base ligands that form stable complexes with transition metals like ruthenium(II) and nickel(II). soton.ac.ukacademie-sciences.fr These complexes have shown catalytic activity in various organic transformations, including the reduction of nitriles and C-C cross-coupling reactions. soton.ac.ukacademie-sciences.fr

A notable example is the use of 9,10-phenanthrenequinone itself as a photocatalyst in the synthesis of polysubstituted quinolines. rsc.org Under visible light irradiation, the excited state of phenanthrenequinone (B147406) can initiate electron transfer processes, driving complex organic reactions under mild conditions. rsc.org This highlights the potential of the phenanthrene core to participate directly in catalytic cycles.

Table 1: Examples of Phenanthrene Derivative-Based Catalysis

Catalyst/Ligand System Metal Reaction Type Reference
9,10-phenanthrenequinone None (Photocatalyst) Electrocyclization of 2-vinylarylimines rsc.org
9,10-phenanthrenequinone thiosemicarbazone complexes Ruthenium(II) Reduction and condensation of nitriles academie-sciences.fr

Development of Fluorescent Sensors for Chemical Analytes

The inherent fluorescence of the phenanthrene core makes its derivatives excellent candidates for the development of fluorescent chemosensors. nsf.govmdpi.com These sensors operate by changing their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific analyte, allowing for sensitive and selective detection. rsc.orgresearchgate.net

Research in this area has largely focused on derivatives of phenanthroimidazole and phenanthrenequinone. For example, a ratiometric fluorescent probe based on phenanthrenequinone has been developed for the rapid and selective detection of peroxynitrite, a reactive oxygen species implicated in various pathological processes. acs.orgnih.gov This sensor exhibits a change in its fluorescence emission from orange to blue upon reaction with peroxynitrite, with a very low detection limit of 2.74 nM. acs.orgnih.gov

Phenanthroimidazole-based sensors have also been designed to detect various metal ions. nsf.govmdpi.com The imidazole (B134444) moiety provides a binding site for metal ions, and the phenanthrene unit acts as the fluorophore. The interaction with a metal ion can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence. cambridge.orgrsc.org The development of such sensors is crucial for monitoring metal ions in biological and environmental systems. cambridge.org

Table 2: Performance of a Phenanthrenequinone-Based Fluorescent Probe

Analyte Sensor Type Detection Limit Response Time Application Reference

Energy Storage and Conversion Technologies

The redox activity and semiconducting properties of phenanthrene derivatives make them promising materials for energy storage and conversion devices, including batteries, supercapacitors, and solar cells.

Components in Advanced Battery or Supercapacitor Systems

Phenanthrenequinone has emerged as a significant material in the field of energy storage. Its two carbonyl groups can undergo reversible redox reactions, making it an effective electrode material for batteries and supercapacitors.

In the context of lithium-ion batteries , phenanthrenequinone-based compounds have been investigated as cathode materials. researchgate.netresearchgate.net For example, introducing electron-withdrawing or electron-donating groups to the phenanthrenequinone structure can modify its electrochemical properties, such as specific capacity and cycling stability. researchgate.net One study showed that a 2,7-dinitro-9,10-phenanthrenequinone cathode delivered an initial discharge specific capacity of 221 mAh g⁻¹. researchgate.net Furthermore, polymers based on phenanthrenequinone have been synthesized and tested as cathode materials, demonstrating the potential for creating stable, high-capacity organic batteries. researchgate.net Poly(phenanthrenequinone) has also been explored as an electronically conductive binder for silicon anodes in lithium-ion batteries. snu.ac.kr

For supercapacitors , which store charge through rapid ion adsorption or fast surface redox reactions, phenanthrenequinone can enhance performance by contributing pseudocapacitance. Composites of phenanthrenequinone with nitrogen-doped graphene oxide have shown significantly higher capacitance than the graphene material alone. The electrochemical polymerization of 9,10-phenanthrenequinone on an electrode surface results in a conductive layer with high electrochemical capacitance, suitable for supercapacitor applications. mdpi.com

Table 3: Electrochemical Performance of Phenanthrenequinone-Based Materials in Energy Storage

Application Material Key Performance Metric Reference
Lithium-Ion Battery Cathode 2,7-dinitro-9,10-phenanthrenequinone Initial discharge capacity: 221 mAh g⁻¹ researchgate.net
Lithium-Ion Battery Cathode Phenanthrenequinone-based polymers Stable cycling researchgate.net
Supercapacitor Electrode Phenanthrenequinone/N-doped graphene oxide Enhanced capacitance
Supercapacitor Electrode Poly-9,10-phenanthrenequinone High electrochemical capacitance mdpi.com
Magnesium-Ion Battery Cathode Porous phenanthrenequinone polymer Theoretical capacity: 157.05 mAh g⁻¹ acs.org

Photovoltaic Applications and Organic Solar Cells

Organic solar cells (OSCs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The performance of these devices is highly dependent on the properties of the organic semiconductor materials used as the electron donor and acceptor. rsc.orgrsc.orgossila.com Phenanthrene derivatives, with their tunable electronic properties and good thermal stability, are being explored for these applications. academie-sciences.fr

Specifically, phenanthrene-based molecules have been designed and synthesized for use in dye-sensitized solar cells (DSSCs) . In DSSCs, an organic dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide. nih.gov Phenanthrene-imidazole derivatives have been used as sensitizers, with one such dye achieving a power conversion efficiency (PCE) of 7.16%. rsc.org Another study employed a phenanthrenequinone derivative as a π-conjugated bridge in a D-π-A structured organic dye, resulting in a DSSC with a PCE of 6.0%. researchgate.net

In the broader context of organic photovoltaics , phenanthrene-based conjugated oligomers have been synthesized and used as p-channel semiconductors in organic field-effect transistors, a key component in organic electronics. rsc.org These materials have shown high charge mobility and excellent stability. rsc.org Furthermore, theoretical and experimental studies on new phenanthrene derivatives have been conducted to evaluate their potential for use in organic solar cells, investigating their absorption, photoluminescence, and electrochemical properties. nih.gov While direct application of this compound in this area is not yet reported, the versatility of the phenanthrene scaffold suggests it is a promising platform for developing new materials for solar energy conversion. academie-sciences.frresearchgate.net

Table 4: Photovoltaic Performance of Phenanthrene-Based Dyes in DSSCs

Dye Structure Key Feature Power Conversion Efficiency (PCE) Reference
Phenanthrene-imidazole derivative (Dye 4) Anisole ancillary donor 7.16% rsc.org

Biological and Biochemical Interactions of 2,4 Phenanthrenediol Non Clinical Focus

Molecular Docking and Receptor Binding Studies (In Silico)

In silico studies, which use computer simulations, are fundamental in predicting the interactions between a small molecule like 2,4-Phenanthrenediol and biological macromolecules such as proteins and receptors. nih.gov These methods are crucial for initial screening and hypothesis generation in pharmacology and biochemistry. rsc.org

Ligand-protein interaction profiling is a computational method used to identify and characterize the non-covalent bonds that can form between a ligand (in this case, this compound) and a protein's binding site. nih.gov This analysis details potential hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. rsc.org Such profiles help in understanding the structural basis of a ligand's potential biological activity.

Currently, there are no specific published studies that provide a detailed ligand-protein interaction profile for this compound with specific protein targets.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound (Note: The following table is a template. No data is available for this compound.)

Target Protein Interacting Residues Interaction Type (e.g., Hydrogen Bond, Hydrophobic) Distance (Å)
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within a receptor's binding pocket and to estimate the strength of this interaction, known as binding affinity. nih.gov Binding affinity is often expressed as a binding free energy value (in kcal/mol) or as an inhibition constant (Ki), with lower values indicating a stronger interaction. nih.govbiorxiv.org These predictions are vital for prioritizing compounds for further experimental testing. u-strasbg.fr

A comprehensive search of scientific databases did not yield specific studies predicting the binding sites or affinities for this compound against any biological receptors.

Table 2: Predicted Binding Affinities for this compound against Various Receptors (Note: The following table is a template. No predictive data is available for this compound.)

Receptor Target Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Ligand-Protein Interaction Profiling

Enzyme Inhibition and Activation Mechanisms (In Vitro)

In vitro enzyme assays are laboratory-based experiments designed to measure the effect of a compound on the activity of a specific enzyme. These studies determine whether the compound acts as an inhibitor, reducing enzyme activity, or as an activator, increasing it. mdpi.com

Enzyme kinetics studies are performed to understand the mechanism of inhibition or activation. bmglabtech.com By measuring the rate of an enzymatic reaction at various substrate and compound concentrations, key parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are determined. bmglabtech.comnih.gov This allows for the calculation of the inhibition constant (Ki), which quantifies the potency of an inhibitor. solvobiotech.com Different modes of inhibition (e.g., competitive, non-competitive) can also be identified through this analysis. nih.gov

There is no available published data on the kinetic characterization of this compound with any specific enzyme.

Table 3: Kinetic Parameters of Enzyme Inhibition by this compound (Note: The following table is a template. No experimental data is available for this compound.)

Enzyme Target Inhibition Type Ki (Inhibition Constant) IC50 (Half-maximal inhibitory concentration)
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

Understanding the structural basis of how a compound interacts with an enzyme often requires techniques like X-ray crystallography. This method can reveal the three-dimensional structure of the enzyme-compound complex, showing the precise orientation and bonding of the inhibitor or activator within the enzyme's active or allosteric site. This information is invaluable for designing more potent and selective molecules.

No structural data, such as crystallographic studies, have been published that detail the binding of this compound to any enzyme.

Kinetic Characterization of Enzyme Interactions

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

Antioxidant assays measure a compound's ability to neutralize harmful free radicals and reactive oxygen species (ROS). These in vitro tests are a common first step in evaluating the potential protective effects of a substance against oxidative stress. researchgate.netnih.gov

The primary mechanisms by which phenolic compounds like this compound might exert antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). Common assays to evaluate this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov The result is often reported as an IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. scirp.org

Despite the existence of these well-established methods, specific experimental data on the antioxidant and free radical scavenging activity of this compound are not found in the reviewed scientific literature.

Table 4: In Vitro Antioxidant Activity of this compound (Note: The following table is a template. No experimental data is available for this compound.)

Assay Type Scavenging Activity (%) IC50 Value Standard Reference
DPPH Radical Scavenging Data Not Available Data Not Available Data Not Available
Hydroxyl Radical Scavenging Data Not Available Data Not Available Data Not Available
Ferric Reducing Antioxidant Power (FRAP) Data Not Available Data Not Available Data Not Available

Electrochemical Evaluation of Redox Properties

The redox properties of phenanthrene (B1679779) derivatives, including diols, are crucial to understanding their biochemical interactions. Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of such compounds. libretexts.orgpalmsens.com This method involves applying a linearly sweeping voltage to an electrode in a solution and measuring the resulting current, which provides information about electron transfer processes. libretexts.orgpalmsens.com

For phenanthrene-based molecules, CV can reveal the potentials at which oxidation and reduction occur. For instance, studies on 9,10-phenanthrenequinone, a related compound, show reversible redox peaks in its cyclic voltammogram, which are attributed to the reversible oxidation and reduction of the quinone structure. nih.govmdpi.com This process involves the generation of a semiquinone radical or a quinone through one- or two-electron reductions. mdpi.com The potential at which these peaks appear (anodic and cathodic peak potentials) and the difference between them (ΔEp) can indicate the reversibility of the redox reaction. ossila.comajol.info A reversible one-electron transfer process typically has a ΔEp of about 59 mV at 25°C. ajol.info

Table 1: Key Parameters in Cyclic Voltammetry | Parameter | Description | Significance | |---|---|---| | Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | Indicates the potential required to oxidize the species. | | Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Indicates the potential required to reduce the species. | | Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (|Epa - Epc|). | Provides information on the reversibility of the redox reaction. ossila.comajol.info | | Formal Redox Potential (E°') | The thermodynamic potential of the redox couple, often approximated by the midpoint of Epa and Epc. | A measure of the reducing or oxidizing power of the species. |

Spectroscopic Assays for Radical Quenching

Spectroscopic assays are widely used to evaluate the radical-quenching ability of compounds like this compound. These assays measure the capacity of a substance to scavenge stable free radicals, providing an indication of its antioxidant potential.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method. wikipedia.orgnih.gov DPPH is a stable free radical with a deep violet color in solution, showing a strong absorbance at approximately 517-520 nm. wikipedia.orgmdpi.com When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the colorless or pale yellow hydrazine (B178648) (DPPH-H), leading to a decrease in absorbance. wikipedia.orgmdpi.com The degree of discoloration is proportional to the scavenging activity of the antioxidant. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. peerj.com

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another prevalent method. nih.govnih.gov In this assay, ABTS is oxidized to its radical cation, ABTS•+, which has a characteristic blue-green color and absorbs light at specific wavelengths (e.g., 734 nm). nih.govglobalresearchonline.net Antioxidants present in a sample can reduce the ABTS•+ radical, causing the solution to decolorize. phytopharmajournal.com The extent of color reduction is measured spectrophotometrically and is indicative of the antioxidant's radical scavenging capacity. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

While specific data for this compound is not detailed in the provided search results, studies on related plant extracts and phenolic compounds demonstrate the utility of these assays. For example, a study on a poly-herbal formulation showed significant DPPH and ABTS radical scavenging activity, with IC50 values indicating its potent antioxidant capacity. nih.gov The presence of hydroxyl groups in the structure of this compound suggests it would likely exhibit radical scavenging properties in these assays.

Table 2: Comparison of Radical Quenching Assays

Assay Principle Measured Parameter Advantages
DPPH Reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow/colorless. wikipedia.orgmdpi.com Decrease in absorbance at ~517-520 nm. wikipedia.org Simple, rapid, and widely used for screening antioxidant activity. nih.gov

| ABTS | Reduction of the pre-formed ABTS radical cation by an antioxidant, causing decolorization. nih.govphytopharmajournal.com | Decrease in absorbance at ~734 nm. globalresearchonline.net | Applicable to both aqueous and lipophilic systems; involves direct generation of the radical monocation. nih.gov |

Interaction with Nucleic Acids and Lipids (In Vitro Biophysical Studies)

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a critical area of study. Phenanthrene derivatives, particularly those with planar aromatic structures, have the potential to interact with DNA and RNA through various modes, including intercalation and groove binding. nih.govpsu.edu Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. capes.gov.br

Studies on metal complexes containing phenanthroline-based ligands, which are structurally related to phenanthrene, have provided significant insights into these interactions. nih.govhilarispublisher.com Techniques such as absorption and emission spectroscopy, viscosity measurements, and DNA melting studies are employed to investigate these binding events. nih.govpsu.edu For instance, an increase in the viscosity of a DNA solution upon the addition of a compound suggests an intercalative binding mode, as intercalation lengthens and stiffens the DNA helix. nih.gov

While specific studies on this compound's interaction with DNA or RNA were not found in the search results, research on related compounds offers a framework for understanding potential interactions. For example, diol epoxides of benzo[c]phenanthrene (B127203) are known to form covalent adducts with DNA, primarily at the exocyclic amino groups of adenine (B156593) and guanine. nih.gov Furthermore, some phenanthrene-thiazolidinedione hybrids have been investigated as potential DNA interactive agents. researchgate.net The planar structure of the phenanthrene ring in this compound suggests a possibility for non-covalent interactions, such as intercalation, with the DNA double helix. The nature and strength of this binding would be influenced by the position and electronic properties of the hydroxyl groups.

Membrane Interaction and Permeability Studies

The interaction of molecules with lipid membranes is fundamental to understanding their biological activity. Biophysical studies using model membrane systems like liposomes or artificial membranes can elucidate how a compound like this compound might interact with and permeate cell membranes. nih.gov

Parallel Artificial Membrane Permeability Assays (PAMPA) are used to predict passive permeability across biological barriers like the gastrointestinal tract or the blood-brain barrier. enamine.netfrontiersin.org This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. enamine.net The permeability coefficient (Papp) is calculated to quantify this process. enamine.net

Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be employed to study changes in membrane fluidity. mdpi.com DPH localizes in the non-polar interior of the lipid bilayer, and its fluorescence anisotropy provides information about the mobility of the lipid acyl chains. mdpi.com An increase in membrane fluidity is indicated by a decrease in DPH anisotropy. mdpi.com The interaction of this compound with a lipid membrane could potentially alter its fluidity, depending on how the molecule partitions into the bilayer.

While direct studies on this compound are not available, the principles from biophysical studies of other molecules interacting with membranes are applicable. For example, the study of meibomian lipids demonstrated how changes in lipid composition affect the biophysical properties and rigidity of lipid films. arvojournals.org Similarly, studies on surfactins, a class of lipopeptides, have shown how they can disturb or permeabilize biomimetic membranes depending on their concentration. nih.gov The amphipathic nature of this compound, with its hydrophobic phenanthrene backbone and hydrophilic hydroxyl groups, suggests it could partition at the membrane interface or within the bilayer, potentially influencing membrane properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
9,10-phenanthrenequinone
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Ascorbic acid
Benzo[c]phenanthrene
DPPH (2,2-diphenyl-1-picrylhydrazyl)
DPH (1,6-diphenyl-1,3,5-hexatriene)
Phenanthrene
Surfactins

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of phenanthrene (B1679779) and its derivatives in the environment. acs.org This process can occur in both aquatic and atmospheric settings, driven by the energy of sunlight. acs.orgacs.org

The photodegradation of phenanthrene, the parent compound of 2,4-phenanthrenediol, yields a variety of oxygenated products. In atmospheric water films, the UV photooxidation of gas-phase phenanthrene has been shown to produce three main products: 9,10-phenanthrenequinone, 3,4-benzocoumarin, and 9-fluorenone. researchgate.net Studies on the photodegradation of phenanthrene in aqueous solutions have identified additional products, including 2,2'-biformylbiphenyl, cis-9,10-dihydrodihydroxyphenanthrene, benzocoumarin, 2,2'-biphenyldicarboxylic acid, 2-formyl-2'-biphenylcarboxylic acid, 2-formylbiphenyl, 1,2-naphthalenedicarboxylic acid, and phthalic acid. acs.org Notably, 2-hydroxy-9,10-phenanthrenequinone has been identified for the first time as a degradation product of phenanthrene when subjected to UVB light in aqueous solutions. lsu.edu The formation of these products is proposed to occur through different pathways, including radical cation intermediates, and reactions with singlet oxygen and hydroxyl radicals. researchgate.net The presence of surfactants and natural organic matter, such as fulvic acid, can influence the partitioning and photodegradation of phenanthrene at the air-water interface. researchgate.net

Table 1: Identified Photodegradation Products of Phenanthrene

Parent Compound Photoproducts Environment
Phenanthrene 9,10-phenanthrenequinone, 3,4-benzocoumarin, 9-fluorenone Atmospheric water films researchgate.net
Phenanthrene 2,2'-biformylbiphenyl, cis-9,10-dihydrodihydroxyphenanthrene, benzocoumarin, 2,2'-biphenyldicarboxylic acid, 2-formyl-2'-biphenylcarboxylic acid, 2-formylbiphenyl, 1,2-naphthalenedicarboxylic acid, phthalic acid Aqueous solutions acs.org

The rate of photodegradation is a critical factor in determining the environmental persistence of phenanthrene and its diols. Kinetic studies often follow pseudo-first-order reaction rates. researchgate.netharvard.edu The photolysis of phenanthrene is influenced by various factors, including the medium in which it occurs. For instance, the photodegradation of phenanthrene is more rapid in aqueous solutions than in organic solvents, with the rate generally increasing with solvent polarity. acs.org In the presence of a photocatalyst like graphite (B72142) oxide-TiO2-Sr(OH)2/SrCO3, the photodegradation rate of phenanthrene under simulated solar irradiation was enhanced significantly. researchgate.net The rate constant for phenanthrene degradation increased by a factor of 11.6 in the presence of the photocatalyst. researchgate.net Water quality parameters such as temperature, pH, ionic strength, and the presence of humic acid and surfactants can also affect the photocatalytic degradation rate. researchgate.net For example, the photodegradation rate of anthracene, another polycyclic aromatic hydrocarbon (PAH), in aqueous solutions shows a complex dependence on salt concentration. acs.org

Identification of Photoproducts and Intermediates

Environmental Monitoring and Fate in Natural Systems

Environmental monitoring is essential for understanding the distribution, persistence, and fate of this compound and other PAHs in natural systems. wikipedia.orgmdpi.com This involves the systematic sampling and analysis of air, water, soil, and sediment. wikipedia.org Monitoring programs are designed to establish baseline concentrations, track changes over time, and assess the effectiveness of remediation efforts. wikipedia.org The data collected helps in understanding the transport and transformation of these compounds in the environment. tern.org.au For instance, monitoring can reveal how factors like temperature, pH, and the presence of other organic matter influence the degradation rates of phenanthrene diols in different environmental compartments. researchgate.net The ultimate fate of these compounds in natural systems is mineralization to carbon dioxide and water, or incorporation into soil organic matter. scielo.org.mx

Occurrence and Distribution in Environmental Samples

The presence of this compound in the environment is expected to be linked to the sources of its parent compound, phenanthrene. Phenanthrene is a common environmental contaminant originating from both natural sources, such as forest fires, and anthropogenic activities, including the incomplete combustion of fossil fuels and wood, and its presence in coal tar and crude oil. ontosight.ainih.govinchem.orgresearchgate.net Dihydroxylated phenanthrene derivatives, while not typically monitored as primary pollutants, can arise as intermediate products from the microbial or chemical transformation of phenanthrene in the environment.

For instance, research on the microbial degradation of hydrocarbons has identified "3,4-dihydroxy-phenanthrene diol," a structural isomer of this compound, as an intermediate metabolite when crude oil is degraded by the bacterium Pseudomonas aeruginosa. frontiersin.org This finding suggests that microbial activity in contaminated soils and sediments is a potential source of phenanthrenediols. Similarly, related compounds like phenanthren-2-ol (B23603) have been detected in environmental samples such as coal tar and as products of incomplete organic material combustion, indicating that hydroxylated phenanthrenes can be directly emitted or formed in high-temperature environments. ontosight.ai

The distribution of this compound in the environment is dictated by its physicochemical properties and the characteristics of the environmental matrix, such as soil organic matter content and water chemistry. nih.govslu.se Due to the introduction of two hydroxyl groups, this compound is expected to be more water-soluble and less volatile than its parent compound, phenanthrene. This would influence its partitioning between soil/sediment, water, and air. Generally, PAHs and their derivatives tend to adsorb to organic matter in soil and sediment, which act as significant environmental sinks. inchem.org The mobility and distribution in soil are influenced by factors like soil type, pore size distribution, and water content. mdpi.comresearchgate.net

Table 1: Potential Sources and Environmental Compartments for this compound

Transport and Transformation Processes

The environmental fate of this compound is determined by various transport and transformation processes that dictate its persistence, mobility, and potential for exposure. numberanalytics.comup.pt

Transport: The transport of this compound is linked to the movement of air, water, and particulate matter. nccoast.org While the parent compound phenanthrene can undergo long-range atmospheric transport, the higher polarity and lower volatility of this compound suggest it is less likely to be mobile in the gaseous phase. fishersci.com Its primary transport mechanisms are likely to be within the aqueous phase (dissolved in surface water or groundwater) and through the movement of contaminated soil particles (erosion). In aquatic systems, transport is governed by advection and dispersion. numberanalytics.com In soil, its mobility is expected to be low due to strong adsorption to organic matter, a characteristic feature of PAHs. inchem.org

Transformation: Transformation processes, which can be abiotic or biotic, are crucial for the degradation of this compound in the environment. up.ptsustainability-directory.com

Biodegradation: Microbial degradation is a primary pathway for the breakdown of PAHs. enviro.wiki Bacteria and fungi possess enzymatic systems, often involving dioxygenase enzymes, that can hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization to CO2 and water. mdpi.commdpi.com Studies on phenanthrene show that degradation often proceeds through the formation of dihydroxy intermediates. mdpi.com For example, a proposed metabolic pathway for phenanthrene degradation by Pseudomonas chlororaphis involves several hydroxylated intermediates before ring fission. mdpi.com It is highly probable that this compound can be further degraded by microorganisms already adapted to using PAHs as a carbon source. However, some transformation products of PAHs can be more resistant to biodegradation than the parent compound. nih.gov

Photodegradation: Sunlight can induce the transformation of PAHs, particularly in surface waters and on terrestrial surfaces. wikipedia.org Photodegradation of phenanthrene is known to produce more polar products, such as 9,10-phenanthrenequinone. nih.gov Studies on the photocatalytic degradation of phenanthrene have identified 9,10-phenanthrenediol as a dominant transitional compound. mdpi.com This indicates that photolytic processes could be a pathway for both the formation and subsequent degradation of phenanthrenediols, including the 2,4-isomer.

Abiotic Degradation: Other abiotic processes like hydrolysis are generally not significant for PAHs unless specific functional groups are present. frontiersin.org Oxidation reactions, potentially catalyzed by minerals in soil or initiated by reactive oxygen species in water and air, can contribute to the transformation of this compound. nih.gov

Table 2: Key Environmental Fate Processes for this compound

Advanced Analytical Methodologies for 2,4 Phenanthrenediol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. advancechemjournal.com For 2,4-phenanthrenediol, both high-performance liquid chromatography and gas chromatography are powerful tools for achieving separation and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methods with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying compounds dissolved in a liquid. openaccessjournals.comwikipedia.org It is particularly well-suited for compounds like this compound that can be dissolved in common solvents. The method's strength lies in its ability to separate components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system at high pressure. wikipedia.orgyoutube.com Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode used for the analysis of a wide variety of compounds. advancechemjournal.com

For the analysis of this compound, HPLC systems can be coupled with advanced detectors to enhance selectivity and sensitivity.

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This type of UV-Visible detector can acquire a full UV-Vis spectrum for each point in the chromatogram. This is invaluable for identifying peaks based on their unique spectral signature and for assessing peak purity. For phenolic compounds, UV detection is a standard approach. mdpi.comscirp.org Aromatic compounds like phenanthrene (B1679779) derivatives have characteristic UV absorption spectra. sigmaaldrich.commsu.edu

Fluorescence Detector (FLD): Many polycyclic aromatic hydrocarbons (PAHs) and their derivatives are naturally fluorescent, which allows for highly sensitive and selective detection. If this compound exhibits native fluorescence, FLD can provide detection limits much lower than UV absorbance detectors. For related compounds that are not fluorescent, pre-column derivatization with a fluorescent tag can be employed to enable highly sensitive detection. researchgate.net For example, a method for the related compound 9,10-phenanthrenequinone involved derivatization to produce a highly fluorescent imidazole (B134444) derivative, achieving a detection limit of 5 fmol. researchgate.net

A typical HPLC method for a phenanthrene derivative might involve a C18 or a Phenyl-bonded column, which provide different selectivities for aromatic compounds. mdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer like ammonium (B1175870) formate (B1220265) to ensure good peak shape. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic and Aromatic Compounds

Parameter Setting Rationale/Comment
Column C18 or Phenyl-bonded (e.g., 150 x 2.1 mm, 5 µm) C18 is a standard for reversed-phase; Phenyl columns offer enhanced selectivity for aromatic compounds due to π-π interactions. mdpi.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient A gradient elution is often used to separate compounds with a range of polarities effectively. mdpi.comscirp.org
Flow Rate 0.4 - 1.0 mL/min Typical flow rates for analytical scale HPLC. mdpi.com
Detector DAD/PDA or Fluorescence (FLD) DAD provides spectral information for identification. mdpi.com FLD offers high sensitivity for fluorescent compounds. researchgate.net
Injection Volume 5 - 20 µL Standard injection volume for analytical HPLC. youtube.com

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The GC separates volatile components of a mixture, and the MS detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. etamu.edu

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar hydroxyl groups. researchgate.net Such compounds often require a chemical derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC analysis. alwsci.comeag.com Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. jfda-online.comrestek.com

The process would involve:

Derivatization: Reacting this compound with a silylating agent (e.g., BSTFA) to replace the acidic protons of the two hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This increases the compound's volatility and reduces its polarity. jfda-online.com

GC Separation: Injecting the derivatized sample into the GC, where it is vaporized and separated from other components on a capillary column. scioninstruments.com

MS Detection: As the derivatized compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique "fingerprint" that confirms the identity of the compound. etamu.edu

This technique is widely used for environmental analysis to detect pollutants like pesticide residues and persistent organic pollutants after appropriate sample preparation. wikipedia.orgscioninstruments.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

Reagent Class Example Reagent Target Functional Group(s) Resulting Derivative
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) -OH, -COOH, -NH2 Trimethylsilyl (TMS) ether/ester/amine
Silylation TMSI (Trimethylsilylimidazole) -OH (especially hindered ones) Trimethylsilyl (TMS) ether
Acylation Acetic Anhydride -OH, -NH2 Acetate (B1210297) ester/amide

| Acylation | MBTFA (N-Methyl-bis(trifluoroacetamide)) | -OH, -NH2 | Trifluoroacetyl (TFA) ester/amide |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of redox-active compounds. Because the phenol (B47542) and diol moieties are susceptible to oxidation, this compound is an excellent candidate for electrochemical detection.

Cyclic Voltammetry and Amperometry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. palmsens.com A cyclic voltammogram provides information about the redox processes of a substance. basinc.com For this compound, CV can be used to study its oxidation potential. The presence of two hydroxyl groups on the phenanthrene ring would likely result in one or more oxidation peaks in the voltammogram, corresponding to the transfer of electrons from the molecule to the electrode surface. Studies on the related compound 9,10-phenanthrenequinone have demonstrated its clear redox activity using CV. nih.govmdpi.com The peak potentials can help characterize the compound, while the peak currents can be related to its concentration.

Amperometry involves holding the electrode at a constant potential where the analyte is oxidized (or reduced) and measuring the resulting current over time. palmsens.com When used as a detector for HPLC (HPLC-EC), it provides exceptional sensitivity for electroactive compounds. chromatographyonline.comresearchgate.net An amperometric detector set to the oxidation potential of this compound (as determined by CV) could quantify the compound with very low detection limits as it elutes from the HPLC column. researchgate.net Pulsed Amperometric Detection (PAD) is a variation that uses a series of potential pulses for detection and to clean the electrode surface, which is particularly useful for analytes that can foul the electrode. palmsens.com

Development of Biosensors and Chemical Sensors

The specific structure of this compound allows for the development of highly selective sensors.

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer. mdpi.commdpi.com For this compound, a biosensor could be constructed by immobilizing an enzyme (e.g., a specific hydroxylase or dehydrogenase) that interacts with the diol onto an electrode surface. francescoriccilab.com The biochemical reaction would produce or consume a substance that can be detected electrochemically (e.g., oxygen, NADH), or it could directly cause an electron transfer that the electrode measures. mdpi.com Whole-cell biosensors, which use living microbial cells as the recognition element, have been developed for structurally related compounds like 2,4-diacetylphloroglucinol (B43620) (DAPG), demonstrating high specificity and sensitivity in the nanomolar range. nih.govnih.gov

Chemical Sensors: These sensors rely on a chemical interaction between the analyte and a sensing material. For this compound, this could involve creating polymers or materials that have specific binding sites or show a measurable change in their properties upon interaction. For instance, luminescent polymers incorporating phenanthrene derivatives have been proposed for use in chemical sensors. nih.gov The binding of this compound could cause a change in fluorescence (quenching or enhancement) or a shift in the emission wavelength. researchgate.net Similarly, electrodes modified with specific redox-active polymers could show a change in their electrochemical signal upon binding the target analyte. nih.gov

Spectroscopic Techniques for Trace Analysis

Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation and are fundamental for trace analysis due to their high sensitivity and rapid monitoring capabilities. mdpi.comazolifesciences.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. msu.edusolubilityofthings.com Aromatic systems like phenanthrene have strong π → π* electronic transitions, leading to characteristic absorption bands in the UV region (typically 200-400 nm). msu.edulibretexts.org The absorbance at a specific wavelength is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. libretexts.org This makes UV-Vis spectroscopy a straightforward method for quantifying this compound in solution, provided there are no interfering substances that absorb at the same wavelength. A full spectrum can provide qualitative information and help confirm the compound's identity. libretexts.org

Fluorescence Spectroscopy is another powerful technique that measures the light emitted from a sample after it absorbs photons. solubilityofthings.com It is generally more sensitive and selective than absorption spectroscopy. mdpi.com Many polycyclic aromatic compounds are naturally fluorescent. If this compound is fluorescent, this technique can be used for trace-level quantification. If it is not, derivatization with a fluorescent label can be performed. researchgate.net The technique involves exciting the sample at its absorption maximum and measuring the emission at a longer wavelength. This method is valuable for detecting trace amounts of pollutants in environmental samples. mdpi.com

Table 3: Overview of Spectroscopic Methods for this compound Analysis

Technique Principle Typical Application Advantages
UV-Visible Spectroscopy Measures absorption of UV-Vis light due to electronic transitions. libretexts.org Quantitative analysis in clear solutions; HPLC detection. Simple, robust, good for quantification at moderate concentrations.
Fluorescence Spectroscopy Measures emission of light from an excited state. solubilityofthings.com Trace and ultra-trace analysis in environmental or biological samples. mdpi.com High sensitivity, high selectivity, low detection limits.

| Surface-Enhanced Raman Spectroscopy (SERS) | Measures enhanced Raman scattering of molecules adsorbed on nanostructured metal surfaces. mdpi.com | "Fingerprint" identification of analytes at very low concentrations. | Provides detailed structural information, high sensitivity, and potential for multiplexed analysis. mdpi.com |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metal surface. capes.gov.brnih.gov This enhancement allows for the detection of analytes at very low concentrations, sometimes even at the single-molecule level. capes.gov.br The primary mechanisms behind SERS are electromagnetic enhancement, which results from the amplification of the local electromagnetic field near the metal surface due to localized surface plasmon resonance, and chemical enhancement, which involves charge-transfer interactions between the analyte and the SERS substrate. acs.org

The application of SERS to the analysis of polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, is an active area of research. rsc.orgnih.gov For instance, studies have demonstrated the use of SERS for the detection of PAH metabolites in urine samples using silver aggregates. rsc.orgnih.gov Furthermore, SERS has been employed for the in-situ detection of various PAHs on surfaces by utilizing flexible substrates composed of gold nanoparticles. mdpi.com

Fluorescence-Based Detection Methods with Derivatization

Fluorescence-based detection is another highly sensitive analytical technique. youtube.com It relies on the principle that certain molecules, when excited by light of a specific wavelength, emit light at a longer wavelength. For compounds that are not naturally fluorescent or exhibit weak fluorescence, a process called derivatization can be employed. youtube.com Derivatization involves chemically modifying the analyte with a fluorescent tag, thereby enabling its detection and quantification. youtube.com This approach is often coupled with separation techniques like high-performance liquid chromatography (HPLC) to achieve high selectivity and sensitivity. capes.gov.br

The use of fluorescence derivatization for the analysis of compounds structurally related to this compound has been reported. For example, a method for the determination of 9,10-phenanthrenequinone, a related phenanthrene derivative, involves post-column derivatization with 2-aminothiophenol (B119425) to form a fluorescent product. nii.ac.jpnih.gov Another study describes the pre-column derivatization of 9,10-phenanthrenequinone with benzaldehyde (B42025) and ammonium acetate to yield a highly fluorescent imidazole derivative. nih.gov

These examples demonstrate the feasibility of using fluorescence derivatization to analyze phenanthrene-based compounds. However, specific derivatization agents and reaction conditions tailored for the hydroxyl groups of this compound have not been described in the available literature. Research in this area would need to identify a suitable derivatizing reagent that reacts efficiently and specifically with the phenolic hydroxyl groups of this compound to produce a stable, highly fluorescent product. Subsequent development would involve optimizing the reaction conditions and integrating the method with a chromatographic system for accurate quantification.

Future Directions and Emerging Research Avenues

Integration of 2,4-Phenanthrenediol in Supramolecular Chemistry

The field of supramolecular chemistry, which studies chemical systems of multiple molecules, is a significant area of research for this compound. wikipedia.org The structure of this compound, with its two hydroxyl groups on a rigid phenanthrene (B1679779) framework, is ideal for creating complex, self-assembling systems. These hydroxyl groups can form hydrogen bonds, which, along with π-π stacking interactions facilitated by the aromatic core, guide the spontaneous organization of molecules into well-defined, larger structures. wikipedia.orgresearchgate.netrsc.org

Current research focuses on synthesizing new derivatives of this compound to control the formation of these supramolecular architectures. mdpi.com By modifying the phenanthrene structure, scientists can direct the self-assembly process to create materials like liquid crystals, gels, and porous solids. mdpi.comontosight.ai These materials have potential applications in molecular recognition, where they can selectively bind to other molecules, and in catalysis. ontosight.ainih.gov A primary goal is to achieve a deep understanding of the non-covalent interactions at play, which is essential for designing functional supramolecular devices. wikipedia.orgbeilstein-journals.org

Nanomaterial Hybridization and Applications

A burgeoning research area is the creation of hybrid materials by combining this compound with nanomaterials. acs.org This approach leverages the properties of both the organic molecule and the inorganic nanomaterial to produce composites with enhanced or new functionalities. acs.orgnih.gov For instance, the phenanthrene moiety can interact with the surface of graphene through π-π stacking, while the hydroxyl groups offer sites for further functionalization. nih.govnih.gov

The functionalization of nanomaterials like graphene, gold nanoparticles, and carbon nanotubes with phenanthrene derivatives is being explored for various applications. nih.govresearchgate.netnih.gov Phenanthrene-functionalized graphene has been studied for its adsorption capabilities, which could be useful in environmental remediation. researchgate.netacs.org When attached to silica (B1680970) nanoparticles, phenanthrene derivatives with aggregation-induced emission properties have shown promise as agents for cellular imaging. mdpi.com The development of these hybrid materials opens doors for new technologies in electronics, sensing, and biomedicine. nih.govacademie-sciences.frmdpi.comresearchgate.net

Potential Applications of this compound–Nanomaterial Hybrids
NanomaterialInteraction/Functionalization PrinciplePotential Application AreaReference
Graphene / Graphene Oxideπ-π stacking between the phenanthrene core and the graphene surface; potential for hydrogen bonding.Environmental remediation (adsorption of pollutants), biosensors, electronic devices. researchgate.netacs.orgresearchgate.net
Gold Nanoparticles (AuNPs)Anchoring via functional groups on the phenanthrene derivative; potential for self-assembly.Sensors, catalysis, bioimaging. nih.gov
Silica NanoparticlesEncapsulation or surface attachment of phenanthrene derivatives.Bioimaging (as fluorescent probes), drug delivery. mdpi.com
Carbon Nanotubes (CNTs)Non-covalent functionalization through π-π interactions.Reinforced polymer composites, nanoelectronics. acs.org

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic behavior of this compound in complex environments requires advanced analytical methods that can monitor processes in real time. In situ techniques are crucial for observing molecular interactions, self-assembly, and reactions as they occur.

Surface Plasmon Resonance (SPR) is a powerful tool for studying the binding kinetics and affinity of molecules in real-time without the need for labeling. aragen.comrsc.org This technique can be used to investigate the interaction of this compound derivatives with biological targets like proteins or to monitor their assembly on surfaces. oatext.comnih.govspectroscopyonline.com By immobilizing a target molecule on a sensor chip, researchers can flow a solution containing the phenanthrenediol derivative over the surface and measure the binding and dissociation events, providing valuable data for drug discovery and materials science. aragen.com

Other advanced techniques, such as specialized nuclear magnetic resonance (NMR) spectroscopy and microscopy, are also being applied. These methods provide detailed structural and dynamic information, helping to elucidate the mechanisms behind the functionality of this compound-based systems.

Predictive Modeling and Machine Learning for New Derivates and Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to establish mathematical relationships between the molecular structure of phenanthrene derivatives and their biological activities or physical properties. researchgate.netcapes.gov.brugm.ac.idresearchgate.netijcrims.comresearchgate.netresearchgate.net These models, once validated, can predict the properties of novel, unsynthesized compounds, thereby guiding experimental efforts toward the most promising molecules. capes.gov.brmdpi.complos.org For example, QSAR studies have been conducted on phenanthrene derivatives to predict their anti-tubercular and antimalarial activities. researchgate.netresearchgate.net

Machine learning algorithms, including deep learning, can analyze large datasets to uncover complex structure-property relationships that may not be obvious through traditional analysis. rsc.orgresearchgate.net These methods are being used to design new molecules for applications like organic photovoltaics and to predict key parameters such as binding energies and sorption capacities. rsc.orgresearchgate.net This data-driven approach is poised to revolutionize the discovery of new materials and therapeutic agents based on the phenanthrene scaffold. asiaresearchnews.comdrugpatentwatch.com

Interdisciplinary Research with Related Scientific Fields

The full potential of this compound can only be realized through collaborative, interdisciplinary research. researchgate.nettohoku.ac.jp The inherent versatility of the phenanthrene scaffold requires expertise from a wide range of scientific disciplines, including chemistry, materials science, biology, physics, and engineering. researchgate.netresearchgate.netfzuli.com

Collaborations between synthetic organic chemists and materials scientists are essential for creating novel polymers, nanocarbon materials, and functional composites. fzuli.comnih.gov Partnerships with medicinal chemists and biologists are critical for designing and evaluating new phenanthrene-based therapeutic agents and understanding their interactions with biological systems. tohoku.ac.jpacademie-sciences.fr Furthermore, integrating these molecules into practical devices for electronics or photonics necessitates the involvement of physicists and engineers. academie-sciences.fr Such interdisciplinary efforts are crucial for translating fundamental scientific discoveries into tangible technological advancements. tohoku.ac.jpfzuli.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.